molecular formula C16H20N8O2S B14208001 N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 779348-95-7

N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B14208001
CAS No.: 779348-95-7
M. Wt: 388.5 g/mol
InChI Key: NCYQNHPYMTZHQF-UHFFFAOYSA-N
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Description

N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features both azido and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Functional Group Introduction: Introduction of the dimethylamino group at the 5-position of the naphthalene ring.

    Sulfonamide Formation: Conversion of a suitable precursor to the sulfonamide derivative.

    Azido Group Introduction: Introduction of azido groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitrenes.

    Reduction: Reduction of azido groups to amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like peroxides or other oxidizing agents.

    Reduction: Reagents such as hydrogen gas with a catalyst, or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitrene intermediates.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation reactions due to the presence of azido groups.

    Medicine: Exploration as a precursor for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    Bioconjugation: The azido groups can react with alkynes in a click chemistry reaction to form stable triazole linkages.

    Drug Development: If used as a drug precursor, the mechanism would involve the interaction of the active form with specific molecular targets in the body.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: can be compared with other azido-containing compounds such as:

Uniqueness

  • The combination of azido and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
  • The naphthalene core structure offers stability and a platform for further functionalization.

Properties

CAS No.

779348-95-7

Molecular Formula

C16H20N8O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H20N8O2S/c1-23(2)15-7-3-6-14-13(15)5-4-8-16(14)27(25,26)24(11-9-19-21-17)12-10-20-22-18/h3-8H,9-12H2,1-2H3

InChI Key

NCYQNHPYMTZHQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCN=[N+]=[N-])CCN=[N+]=[N-]

Origin of Product

United States

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